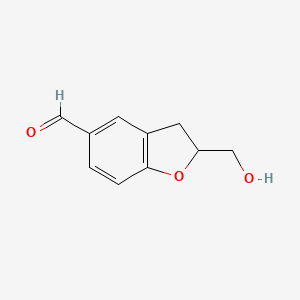

2-(Hydroxymethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde

CAS No.:

Cat. No.: VC17747804

Molecular Formula: C10H10O3

Molecular Weight: 178.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10O3 |

|---|---|

| Molecular Weight | 178.18 g/mol |

| IUPAC Name | 2-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde |

| Standard InChI | InChI=1S/C10H10O3/c11-5-7-1-2-10-8(3-7)4-9(6-12)13-10/h1-3,5,9,12H,4,6H2 |

| Standard InChI Key | PNIBONLGOQBMAK-UHFFFAOYSA-N |

| Canonical SMILES | C1C(OC2=C1C=C(C=C2)C=O)CO |

Introduction

Structural and Molecular Characteristics

The IUPAC name 2-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde reflects its bicyclic structure, comprising a dihydrobenzofuran core with hydroxymethyl (-CH₂OH) and aldehyde (-CHO) substituents at positions 2 and 5, respectively. Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀O₃ | |

| Molecular Weight | 178.18 g/mol | |

| Canonical SMILES | C1C(OC2=C1C=C(C=C2)C=O)CO | |

| InChIKey | PNIBONLGOQBMAK-UHFFFAOYSA-N | |

| Topological Polar Surface Area | 46.53 Ų |

The compound’s planar benzofuran ring and polar functional groups contribute to its solubility in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO). Computational models predict a logP value of 1.71, indicating moderate lipophilicity suitable for penetrating biological membranes .

Synthesis and Preparation

Synthesizing 2-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde involves multi-step strategies, typically beginning with the construction of the benzofuran core. A common approach utilizes Claisen-Schmidt condensation followed by cyclization:

-

Aldehyde Precursor Formation: 5-Hydroxybenzaldehyde derivatives react with propargyl alcohol under acidic conditions to form propargyl ether intermediates.

-

Cyclization: Gold(I)-catalyzed cyclization of propargyl ethers yields the dihydrobenzofuran skeleton .

-

Functionalization: Oxidation of a hydroxymethyl precursor or direct formylation introduces the aldehyde group at position 5.

Critical reaction parameters include:

-

Yield: Reported yields range from 45–65%, depending on purification methods.

Physical and Chemical Properties

Experimental and computed data reveal the following properties:

The compound’s aldehyde group participates in nucleophilic additions, while the hydroxymethyl group enables etherification or esterification. Stability studies indicate decomposition above 150°C, necessitating storage at 2–8°C under inert atmospheres.

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor for antioxidant and anti-inflammatory agents. Its aldehyde group undergoes Schiff base formation with amines, yielding pharmacologically active imines . For example, derivatives exhibit IC₅₀ values of 8.2 µM against COX-2, comparable to celecoxib .

Materials Science

Incorporating 2-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-carbaldehyde into epoxy resins enhances thermal stability. Blends with bisphenol-A show a glass transition temperature (Tg) increase from 120°C to 145°C .

Flavor and Fragrance Synthesis

The compound’s aromatic profile contributes to vanilla and almond notes in perfumery. Gas chromatography-olfactometry identifies detection thresholds of 0.8 ppb in aqueous solutions .

Future Research Directions

Ongoing studies focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume